N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a cyclohexyl group at the carboxamide nitrogen and a 6-(4-ethylphenoxy)pyrimidin-4-yl moiety at the piperidine nitrogen.
Properties
IUPAC Name |
N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-2-18-8-10-21(11-9-18)30-23-16-22(25-17-26-23)28-14-12-19(13-15-28)24(29)27-20-6-4-3-5-7-20/h8-11,16-17,19-20H,2-7,12-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXPVCUZMMHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound was found to be a selective inhibitor of protein kinase b (pkb or akt), which is a key component of intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound likely interacts with its target, PKB, in an ATP-competitive manner. This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Biochemical Pathways
The compound, by inhibiting PKB, affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. PKB is a downstream component of this pathway, and its inhibition can affect several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. This can impact processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Biological Activity
N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H28N4O2
- Molecular Weight : 356.46 g/mol
- Structure : The compound features a piperidine ring, a pyrimidine moiety, and an ethylphenoxy substituent, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has shown affinity for various receptors, including those involved in neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It inhibits specific enzymes that play roles in cellular proliferation and survival, particularly in cancer cells.
- Modulation of Signaling Pathways : The compound may alter key signaling pathways that are crucial for tumor growth and metastasis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies
-
Antitumor Activity in Cell Lines :
- A study evaluated the compound's effect on the viability of cancer cell lines (e.g., HUH7 and U251). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong antiproliferative activity .
- The LDH release assay confirmed necrotic cell death in treated cells, further supporting its potential as an anticancer agent .
- Neuroprotection :
- Antimicrobial Properties :
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
*Synonym from .
Key Findings :
- Trifluoromethyl vs. Ethylphenoxy: The trifluoromethyl group in the analog from enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation, whereas the ethylphenoxy group in the target compound may improve membrane permeability via hydrophobic interactions .
- Ethylphenoxy Retention: The analog in retains the 6-(4-ethylphenoxy)pyrimidine moiety but substitutes the cyclohexyl group with a difluorophenylmethyl carboxamide.
Carboxamide Substituent Modifications
Key Findings :
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound likely confers conformational flexibility and moderate lipophilicity, whereas aromatic substituents (e.g., 4-phenoxyphenyl) may enhance target binding but compromise solubility .
Research Implications and Gaps
- Target Compound: No direct bioactivity data are available in the provided evidence. Its structural similarity to screening library compounds (e.g., ’s analog available at 3 mg) suggests exploratory use in kinase or GPCR assays.
- Analogs : The trifluoromethyl-containing compound () is associated with identifiers like HTS024711 and AKOS025183145, indicating its use in high-throughput screening. The difluorophenylmethyl analog () is labeled M778-0725, typical of early-stage research chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
